molecular formula C10H15N3O3S B4671648 2-[(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID

2-[(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID

Cat. No.: B4671648
M. Wt: 257.31 g/mol
InChI Key: VLSJLYBVLNSLOZ-UHFFFAOYSA-N
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Description

2-[(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID is a complex organic compound that features a pyrazole ring, an amino group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID typically involves multiple steps. One common method includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring . The amino group is then introduced through nucleophilic substitution reactions, and the thioether linkage is formed by reacting with appropriate thiol compounds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Secondary or tertiary amines.

Scientific Research Applications

2-[(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-[(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The thioether linkage may facilitate interactions with metal ions, affecting various biochemical pathways. The compound’s overall structure allows it to modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID is unique due to its combination of a pyrazole ring, an amino group, and a thioether linkage. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

2-[2-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-7-8(4-13(2)12-7)3-11-9(14)5-17-6-10(15)16/h4H,3,5-6H2,1-2H3,(H,11,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSJLYBVLNSLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)CSCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
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2-[(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
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2-[(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
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2-[(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
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2-[(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
Reactant of Route 6
2-[(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID

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